QAQ

Optogenetics Nociception Ion Channel Pharmacology

QAQ dichloride is a membrane-impermeant, photoswitchable small molecule that enables rapid, reversible optical control of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels without genetic manipulation. Its azobenzene core switches from active trans to inactive cis upon 380 nm illumination (reversed at 500 nm), providing millisecond temporal precision. Unlike conventional blockers like QX-314, QAQ exhibits a distinct selectivity profile-potently blocking Nav1.1, 1.2, 1.4, 1.5, 1.7, and Kv2.1 while sparing HCN and Kir channels. Cellular uptake is uniquely gated by TRPV1 channel activation, enabling selective accumulation in nociceptive neurons for targeted, light-gated silencing. This photoswitchable tool is ideal for studying acute/chronic pain mechanisms and functional neuronal connectivity. - **Millisecond Optical Control:** Reversible channel blockade via 380/500 nm photoisomerization without genetic modification. - **Distinct Selectivity Profile:** Potently blocks Nav1.1-1.7 and Kv2.1; spares HCN and Kir channels. - **TRPV1-Gated Uptake:** Selective accumulation in pain-sensing neurons for cell-type-specific optical silencing.

Molecular Formula C28H44N6O2+2
Molecular Weight 496.7 g/mol
Cat. No. B12392959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQAQ
Molecular FormulaC28H44N6O2+2
Molecular Weight496.7 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC
InChIInChI=1S/C28H42N6O2/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6/h13-20H,7-12,21-22H2,1-6H3/p+2
InChIKeyPMJGZQTXCKBQOV-UHFFFAOYSA-P
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QAQ dichloride: Photoswitchable Quaternary Ammonium Ion Channel Blocker for Optogenetic Research Procurement


QAQ dichloride (Quaternary ammonium–Azobenzene–Quaternary ammonium) is a membrane-impermeant, photoswitchable small molecule that enables light-controlled blockade of voltage-gated sodium (Naₙ), potassium (Kₙ), and calcium (Caₙ) channels [1]. Structurally, it comprises two quaternary ammonium groups symmetrically linked by a central azobenzene photoswitch, which undergoes reversible cis–trans photoisomerization: 380 nm light converts the active trans form to the inactive cis form, while 500 nm light reverses this, restoring channel blockade . This core motif confers rapid, reversible optical control over neuronal excitability without requiring genetic manipulation [1].

Why QAQ Cannot Be Substituted by QX-314 or Standard Ion Channel Blockers in Optical Control Experiments


Conventional ion channel blockers like QX-314 provide constitutive, non-switchable blockade that cannot be dynamically controlled. In contrast, QAQ's photoswitchable azobenzene core enables rapid, reversible optical toggling of ion channel activity with millisecond temporal precision [1]. Even within the class of photoswitchable molecules, QAQ exhibits a distinct ion channel selectivity profile: unlike BENAQ or DENAQ, which target HCN and K⁺ channels, QAQ potently blocks Na⁺ and K⁺ channels but spares HCN and Kir channels, making it uniquely suited for silencing nociceptive neurons [2]. Furthermore, QAQ's cellular uptake is uniquely gated by TRPV1 channel activation, conferring selective accumulation in pain-sensing neurons—a property not shared by other photoswitches or by its non-photoswitchable analog QX-314, which enters cells via different mechanisms [1].

QAQ Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Procurement Decisions


QAQ vs. QX-314: Optical Toggling of Channel Blockade Enables Spatiotemporal Control

Unlike QX-314, which produces constitutive and irreversible channel blockade, QAQ's potency can be rapidly switched off by 320–380 nm illumination (trans→cis) and restored by 500 nm illumination (cis→trans) . This optical control is not possible with QX-314, which lacks the azobenzene photoswitch and thus provides no light-gated modulation of its blocking activity .

Optogenetics Nociception Ion Channel Pharmacology

QAQ vs. BENAQ/DENAQ: Differential Ion Channel Selectivity Profile Confers Nociceptor-Specific Silencing

Among azobenzene photoswitches, QAQ exhibits a distinct ion channel selectivity profile that differentiates it from BENAQ and DENAQ. BENAQ and DENAQ potently block HCN and K⁺ channels, whereas QAQ blocks Na⁺ and K⁺ channels but not HCN channels [1]. In addition, QAQ is reported not to affect Kir (inward-rectifier) or HCN channels . This profile makes QAQ particularly suited for silencing nociceptive neurons, where Na⁺ and K⁺ channel blockade is sufficient for action potential inhibition, while sparing HCN-mediated pacemaker currents that are critical in other neuronal populations [1].

Retinal Degeneration Ion Channel Selectivity Photoswitch Pharmacology

QAQ NaV Subtype Potency Profile: Quantitative IC50 Values for Informed Channel Targeting

QAQ blocks multiple NaV subtypes with micromolar potency. Reported IC50 values (mean ± SEM) include NaV1.4 (2.2 ± 1.1 µM), NaV1.5 (4.5 ± 2.7 µM), NaV1.7 (5.8 ± 2.6 µM), NaV1.1 (6.9 ± 4.9 µM), and NaV1.2 (7.9 ± 0.02 µM) [1]. KV2.1 is blocked with an IC50 of 22.3 ± 5.6 µM [1]. These values provide a quantitative baseline for selecting QAQ over alternative photoswitches with unknown or different NaV subtype selectivity.

Sodium Channel Pharmacology Voltage-Gated Sodium Channels Pain Research

In Vivo Analgesic Efficacy: QAQ Enables Light-Dependent Reversal of Mechanical Nociception in Rats

In a rat model of corneal nociception, QAQ (200 nmol, co-applied with 100 pmol capsaicin to activate TRPV1 uptake) significantly increased the mechanical threshold for blink responses under dark/500 nm light conditions (trans-QAQ active), and this effect was rapidly reversed by 380 nm illumination (cis-QAQ inactive) . This demonstrates that QAQ can serve as a light-sensitive analgesic in vivo, providing reversible control over pain signaling—a feature not possible with non-photoswitchable local anesthetics .

In Vivo Pain Models Photoswitchable Analgesia Corneal Nociception

Optimal QAQ Application Scenarios for Procurement and Experimental Design


Optical Silencing of TRPV1-Positive Nociceptors in Acute Brain Slices or In Vivo

QAQ selectively accumulates in nociceptive neurons via TRPV1 channels activated by capsaicin or noxious heat, enabling light-gated silencing of action potential firing without affecting neighboring non-TRPV1-expressing neurons [1]. This scenario leverages QAQ's unique uptake mechanism and photoswitchable Na⁺/K⁺ channel blockade to achieve cell-type-specific optical control in the absence of genetic manipulation.

Reversible, Light-Controlled Analgesia in Rodent Pain Models

QAQ, co-administered with capsaicin to the cornea or peripheral tissue, produces local anesthesia that can be rapidly reversed with 380 nm light [1]. This enables within-subject comparisons of pain behavior with and without nociceptor silencing, providing a powerful tool for studying acute and chronic pain mechanisms.

Dissecting Dynamic Contributions of NaV and KV Channels to Neuronal Excitability

QAQ's defined potency against specific NaV subtypes (NaV1.4, 1.5, 1.7, 1.1, 1.2) and KV2.1 [1], combined with its lack of effect on HCN and Kir channels , makes it an ideal pharmacological tool for isolating the roles of these channels in shaping action potential waveform, repetitive firing, and synaptic integration.

Non-Genetic, Photoswitch-Based Silencing for Neuronal Circuit Mapping

QAQ can be applied directly to neuronal tissue, conferring light-sensitivity within minutes without viral transduction or transgene expression [1]. This rapid, transient photosensitization is advantageous for mapping functional connectivity in brain slices or in vivo, where optogenetic expression may be impractical or confounded by developmental compensation.

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